4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol
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Overview
Description
4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their stability and versatility in various chemical reactions. The presence of both phenyl and triazole groups in the molecule makes it an interesting subject for research in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol typically involves a “click” reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and regioselectivity. The general procedure involves the reaction of phenyl azide with phenylacetylene in the presence of a copper catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or water, under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of heterogeneous catalysts, such as copper nanoparticles, can also enhance the efficiency and recyclability of the catalyst .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenyl or triazole derivatives.
Scientific Research Applications
4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole structure without the phenyl and phenol groups.
4-(1H-1,2,3-Triazol-1-yl)phenol: Similar structure but without the phenyl group on the triazole ring.
5-Phenyl-1H-1,2,3-triazole: Lacks the phenol group.
Uniqueness: The combination of these functional groups allows for diverse interactions with biological and chemical systems, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
84292-47-7 |
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Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-(5-phenyltriazol-1-yl)phenol |
InChI |
InChI=1S/C14H11N3O/c18-13-8-6-12(7-9-13)17-14(10-15-16-17)11-4-2-1-3-5-11/h1-10,18H |
InChI Key |
DNVYWENPTDEOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)O |
Origin of Product |
United States |
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